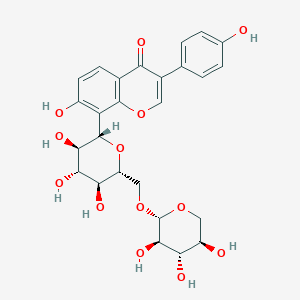

Puerarin 6''-O-xyloside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

Puerarin 6''-O-木糖苷通过多个分子靶点和途径发挥其作用。 它已被证明可以抑制 PI3K/AKT/mTOR 信号通路,该通路在细胞增殖、存活和代谢中起着至关重要的作用。 此外,它通过线粒体途径诱导凋亡,包括激活半胱天冬酶和调节 B 细胞淋巴瘤 2 家族蛋白 .

安全和危害

生化分析

Biochemical Properties

Puerarin 6’‘-O-xyloside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to upregulate the expression levels of cleaved caspase-3, cleaved caspase-9, B-cell lymphoma 2, B-cell lymphoma 2-associated X protein, and phosphorylated c-Jun terminal kinase. Conversely, it downregulates the expression levels of B-cell lymphoma 2, matrix metalloproteinase-3, matrix metalloproteinase-9, and vascular endothelial growth factor . These interactions suggest that Puerarin 6’'-O-xyloside may induce mitochondria-mediated intrinsic apoptosis and inhibit tumor invasion and metastasis.

Cellular Effects

Puerarin 6’‘-O-xyloside exerts significant effects on various types of cells and cellular processes. In colon cancer cell lines, it has been observed to possess anti-proliferative effects, inducing apoptosis in a dose-dependent and time-dependent manner . Additionally, in hepatocellular carcinoma cell lines, Puerarin 6’'-O-xyloside inhibits cell viability, proliferation, and stemness, while promoting apoptosis . These effects are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, highlighting its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of Puerarin 6’‘-O-xyloside involves several key interactions at the molecular level. It binds to and inhibits lysine-specific demethylase 6B, which plays a role in epigenetic regulation . Additionally, Puerarin 6’'-O-xyloside inhibits the phosphorylation of PI3K, AKT, and mTOR, leading to decreased cell viability, proliferation, and stemness, and promoting autophagy and mitochondria-dependent apoptosis . These molecular interactions underscore the compound’s potential as a multi-targeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Puerarin 6’‘-O-xyloside have been observed to change over time. The compound exhibits stability and maintains its bioactivity over extended periods. In in vitro studies, the anti-proliferative and pro-apoptotic effects of Puerarin 6’'-O-xyloside are sustained over time, indicating its potential for long-term therapeutic use . In in vivo studies, the compound has demonstrated significant antitumor activity, further supporting its stability and efficacy .

Dosage Effects in Animal Models

The effects of Puerarin 6’'-O-xyloside vary with different dosages in animal models. In hepatocellular carcinoma xenograft mice, a dosage of 100 mg/kg/day significantly suppressed tumor growth, stemness, and apoptosis . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

Puerarin 6’'-O-xyloside is involved in several metabolic pathways. It interacts with enzymes such as lysine-specific demethylase 6B and components of the PI3K/AKT/mTOR signaling pathway . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects.

Transport and Distribution

Within cells and tissues, Puerarin 6’'-O-xyloside is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that the compound reaches its target sites to exert its therapeutic effects .

Subcellular Localization

Puerarin 6’'-O-xyloside exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interactions with biomolecules and its subsequent therapeutic effects .

准备方法

合成路线和反应条件

Puerarin 6''-O-木糖苷可以通过涉及Puerarin糖基化的各种化学反应合成。 一种常见的方法是在特定反应条件下使用糖基供体和受体来获得所需的糖苷 .

工业生产方法

Puerarin 6''-O-木糖苷的工业生产通常涉及从葛根中提取Puerarin,然后进行化学修饰以引入木糖苷部分。 该过程可能包括溶剂提取、纯化和化学合成等步骤 .

化学反应分析

反应类型

Puerarin 6''-O-木糖苷经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气,通常使用氧化剂。

还原: 添加氢气或去除氧气,通常使用还原剂。

常见的试剂和条件

这些反应中使用的常见试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及钯碳等催化剂。 反应条件可能根据所需结果而有所不同,包括温度、压力和溶剂选择 .

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定反应类型和条件。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .

科学研究应用

化学: 用作研究糖基化反应和糖苷合成的模型化合物。

生物学: 研究其对各种细胞系的细胞活力、增殖和凋亡的影响。

相似化合物的比较

类似化合物

Puerarin: 母体化合物,以其抗炎和心血管益处而闻名。

Daidzin: 葛根中发现的另一种异黄酮糖苷,具有类似的生物活性。

Genistin: 一种具有抗癌和抗炎特性的异黄酮糖苷.

独特性

Puerarin 6''-O-木糖苷的独特性在于其特定的糖基化模式,与母体化合物 Puerarin 相比,这增强了其溶解度和生物利用度。 这种修饰也有助于其独特的生物活性,使其成为治疗应用的有希望的候选药物 .

属性

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O13/c27-11-3-1-10(2-4-11)13-7-36-24-12(18(13)30)5-6-14(28)17(24)25-22(34)21(33)20(32)16(39-25)9-38-26-23(35)19(31)15(29)8-37-26/h1-7,15-16,19-23,25-29,31-35H,8-9H2/t15-,16-,19+,20-,21+,22-,23-,25+,26+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFQXQCEEPCZMO-KATYHMCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl[3-(phenylamino)propyl]amine](/img/structure/B2621539.png)

![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2621542.png)

![N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2621543.png)

![N-[2-(adamantan-1-yl)ethyl]-5-methoxy-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2621550.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2621551.png)

![N-[[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2621552.png)

![2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2621556.png)